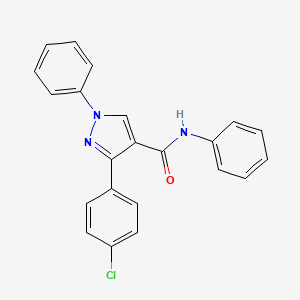
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C22H16ClN3O. This compound is also known as CL-316243 and is a selective agonist of the beta-3 adrenergic receptor. It has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is through the activation of the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Activation of this receptor leads to the breakdown of stored fat and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide include increased lipolysis, increased energy expenditure, improved glucose tolerance, and insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for the beta-3 adrenergic receptor and its well-established mechanism of action. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide include further studies on its potential use in treating metabolic disorders such as obesity and diabetes. This compound may also have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with benzophenone to form 1,3-diphenyl-1H-pyrazole. Finally, the carboxylic acid derivative of this compound is prepared by reacting it with chloroacetyl chloride.
Scientific Research Applications
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models. It also improves glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
3-(4-chlorophenyl)-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-13-11-16(12-14-17)21-20(22(27)24-18-7-3-1-4-8-18)15-26(25-21)19-9-5-2-6-10-19/h1-15H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVINFJSKFBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)

![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)